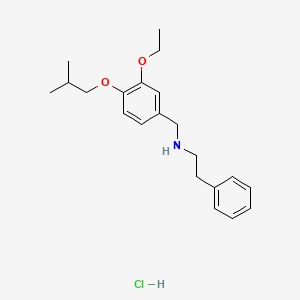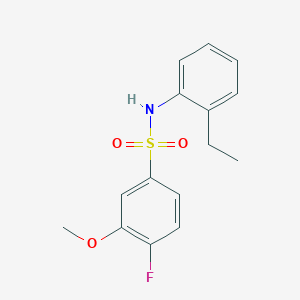
N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea
Übersicht
Beschreibung
N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea, also known as DMNMU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMNMU has been shown to have significant effects on the biochemical and physiological properties of cells, making it a valuable tool for investigating the mechanisms of various diseases and developing new therapeutic strategies.
Wirkmechanismus
N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea inhibits the activity of PKC by binding to its regulatory domain, which prevents its activation by diacylglycerol and other activators. This leads to a decrease in the phosphorylation of downstream substrates and a reduction in the activity of PKC-dependent signaling pathways.
Biochemical and Physiological Effects
N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea has been shown to have significant effects on the biochemical and physiological properties of cells. It has been demonstrated to induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways. N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea has also been shown to inhibit the migration and invasion of cancer cells, which is crucial for metastasis. In addition, N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea in lab experiments is its high potency and specificity for PKC. This makes it an ideal tool for investigating the role of PKC in various cellular processes. However, N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, it is essential to use appropriate concentrations of N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea in lab experiments to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the use of N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea in scientific research. One potential application is the development of new therapeutic strategies for cancer and other diseases that involve PKC-dependent signaling pathways. N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea could also be used to investigate the role of PKC in the development of drug resistance in cancer cells. In addition, N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea could be used to study the effects of PKC on the immune system and its potential role in autoimmune diseases. Finally, N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea could be used to investigate the role of PKC in the development and progression of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-N'-(2-methylphenyl)urea has also been used to investigate the mechanisms of various diseases, including Alzheimer's disease, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxy-3-methyl-5-nitrophenyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-10-7-5-6-8-12(10)18-17(21)19-13-9-14(20(22)23)16(25-4)11(2)15(13)24-3/h5-9H,1-4H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMPDFASFNNPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=C(C(=C2OC)C)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyano-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B4225991.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4225996.png)
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4226006.png)
![N-[4-(allyloxy)-3-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4226009.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B4226027.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B4226038.png)

![2-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenoxy)acetamide](/img/structure/B4226057.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4226063.png)
![2-{[5-mercapto-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone](/img/structure/B4226069.png)

![N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]-2-phenylethanamine hydrochloride](/img/structure/B4226084.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4226087.png)